A Comprehensive Technical Guide to the Chemical Properties of DL-Norepinephrine Hydrochloride
A Comprehensive Technical Guide to the Chemical Properties of DL-Norepinephrine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Norepinephrine hydrochloride is a synthetic form of the endogenous catecholamine norepinephrine (B1679862), a crucial neurotransmitter and hormone in the sympathetic nervous system. It is a racemic mixture containing both the D- and L-isomers of norepinephrine. As a potent adrenergic agonist, it exerts significant physiological effects through its interaction with α- and β-adrenergic receptors. This technical guide provides an in-depth overview of the core chemical, physical, and pharmacological properties of DL-Norepinephrine hydrochloride, intended to serve as a vital resource for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
DL-Norepinephrine hydrochloride is a white to off-white crystalline solid. Its fundamental chemical and physical characteristics are summarized in the tables below for easy reference and comparison.
Table 1: General Chemical Properties
| Property | Value |
| Chemical Name | 4-(2-amino-1-hydroxyethyl)benzene-1,2-diol hydrochloride |
| Synonyms | DL-Noradrenaline hydrochloride, (±)-Arterenol hydrochloride |
| CAS Number | 55-27-6 |
| Molecular Formula | C₈H₁₂ClNO₃ |
| Molecular Weight | 205.64 g/mol |
| Appearance | White to light brown or beige crystalline powder |
Table 2: Physicochemical Properties
| Property | Value |
| Melting Point | 140-144 °C (decomposes)[1] |
| Solubility | Water: Soluble (50 mg/mL)[2][3] DMSO: 8.93 mg/mL (with warming)[4] 1M HCl: 100 mg/mL[4] |
| Stability | Sensitive to light and air, particularly in solution. Solutions are prone to oxidation. Store in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents.[1][5] |
| Storage | Solid: 4°C, sealed from moisture.[4] In solvent: -20°C for 1 month, -80°C for 6 months.[4] |
Pharmacological Properties
DL-Norepinephrine hydrochloride is a non-selective agonist of adrenergic receptors, with a primary affinity for α₁ and β₁ receptors. The L-isomer is the biologically active component.
Mechanism of Action
Norepinephrine binds to and activates adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates downstream signaling cascades that result in various physiological responses.
Receptor Binding Affinity
Quantitative data on the binding affinity of the DL-racemic mixture is limited. The available data primarily pertains to the L-isomer, (-)-norepinephrine.
Table 3: Binding Affinity (Ki) of L-Norepinephrine for Human Adrenergic Receptors
| Receptor Subtype | Ki (nM) |
| α₁A | ~6.1 (cloned α1A/D) |
| α₁B | ~39.8 |
| α₁D | ~6.1 (cloned α1A/D) |
| β₁ | ~126-2700 (rat brain/cortical membranes) |
| β₂ | Significantly lower affinity compared to β₁ |
| β₃ | Data not readily available |
Note: The Ki values can vary depending on the experimental conditions and tissue/cell type used.
Signal Transduction Pathways
The activation of α₁ and β₁ adrenergic receptors by norepinephrine triggers distinct intracellular signaling pathways.
α₁-Adrenergic Receptor Signaling
Activation of α₁-adrenergic receptors, which are coupled to Gq proteins, leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction.
Caption: α1-Adrenergic Receptor Signaling Pathway.
β₁-Adrenergic Receptor Signaling
β₁-adrenergic receptors are coupled to Gs proteins. Upon activation by norepinephrine, the Gs protein activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets, leading to cellular responses such as increased cardiac muscle contractility and heart rate.
Caption: β1-Adrenergic Receptor Signaling Pathway.
Pharmacokinetics
The pharmacokinetic profile of norepinephrine is characterized by rapid onset and a short duration of action, primarily administered intravenously.
Table 4: Pharmacokinetic Parameters of Intravenous Norepinephrine
| Parameter | Value |
| Absorption | Rapid onset of action; steady-state plasma concentration achieved in 5 minutes.[1][4] |
| Distribution | Apparent volume of distribution: 8.8 L.[1][4] Plasma protein binding: ~25%.[1][4] Does not readily cross the blood-brain barrier. Crosses the placenta.[1][4] |
| Metabolism | Metabolized by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) in the liver and other tissues.[1][4] |
| Elimination | Metabolites are primarily excreted in the urine.[4] Half-life: Approximately 2.4 minutes.[1][4] |
Toxicity
Table 5: Acute Toxicity Data for Norepinephrine
| Species | Route | LD50/LDLo |
| Rat | Intravenous | 100 µg/kg (LD50)[4] |
| Mouse | Oral | 20 mg/kg (LD50)[4] |
| Mouse | Intraperitoneal | 6 mg/kg (LD50)[4] |
| Rat | Subcutaneous | 2 mg/kg (LDLo)[1] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a general procedure for determining the binding affinity of a test compound for adrenergic receptors using a radiolabeled ligand.
Caption: Radioligand Binding Assay Workflow.
Methodology:
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Membrane Preparation:
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Homogenize cells or tissues expressing the adrenergic receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the supernatant at high speed to pellet the membranes.
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Wash the membrane pellet and resuspend in assay buffer.
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Determine the protein concentration of the membrane preparation.
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Binding Assay:
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In a 96-well plate, add the following to each well:
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A fixed volume of the membrane preparation.
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A fixed concentration of the radioligand (e.g., [³H]prazosin for α₁ receptors).
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Increasing concentrations of unlabeled DL-Norepinephrine hydrochloride or a reference compound.
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For non-specific binding control wells, add a high concentration of a non-radiolabeled antagonist.
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-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
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Separation and Quantification:
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Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
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Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis:
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Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
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Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
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Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Isolated Tissue Bath Functional Assay
This protocol describes a method to assess the functional activity of DL-Norepinephrine hydrochloride on an isolated smooth muscle preparation, such as the rat aorta.
Caption: Isolated Tissue Bath Functional Assay Workflow.
Methodology:
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Tissue Preparation:
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Humanely euthanize a rat and dissect the thoracic aorta.
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Clean the aorta of adherent connective tissue and cut it into rings of approximately 2-3 mm in width.
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-
Mounting and Equilibration:
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Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
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Connect the tissue to an isometric force transducer to record changes in tension.
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Allow the tissue to equilibrate for at least 60 minutes under a resting tension, with periodic washing.
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-
Experimental Procedure:
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After equilibration, induce a reference contraction with a high concentration of potassium chloride (KCl) to assess tissue viability.
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Wash the tissue and allow it to return to baseline.
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Construct a cumulative concentration-response curve for DL-Norepinephrine hydrochloride by adding increasing concentrations of the agonist to the organ bath.
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Allow the response to each concentration to reach a plateau before adding the next concentration.
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Data Analysis:
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Record the contractile response (increase in tension) at each concentration of DL-Norepinephrine hydrochloride.
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Express the responses as a percentage of the maximum response to the agonist.
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Plot the percentage response against the logarithm of the agonist concentration.
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Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximum response) and the Emax (the maximum response).
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Conclusion
This technical guide provides a comprehensive overview of the key chemical, physical, and pharmacological properties of DL-Norepinephrine hydrochloride. The tabulated data offers a quick reference for its fundamental characteristics, while the detailed signaling pathways and experimental protocols provide a deeper understanding of its mechanism of action and methods for its investigation. This information is intended to be a valuable resource for researchers and scientists working with this important adrenergic agonist in various fields of biomedical research and drug development.
